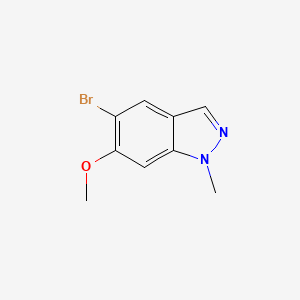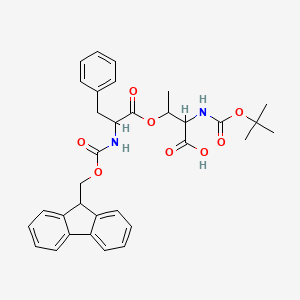![molecular formula C19H23N3O4 B12508639 N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12508639.png)
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a cyclopentyl group, an ethoxyphenyl group, and a dioxopyrazinyl moiety, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific conditions. Common reagents used in the synthesis include cyclopentanone, ethoxybenzene, and pyrazine derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- N-cyclopentyl-2-(4-ethoxyphenyl)acetamide
- N-cyclopentyl-2-[(4-ethoxyphenyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide stands out due to its unique dioxopyrazinyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications.
Eigenschaften
Molekularformel |
C19H23N3O4 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-16-9-7-15(8-10-16)22-12-11-21(18(24)19(22)25)13-17(23)20-14-5-3-4-6-14/h7-12,14H,2-6,13H2,1H3,(H,20,23) |
InChI-Schlüssel |
ZNHROGKBECYISV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)

![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)

![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)


![2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12508655.png)

![(S)-RuCl[(p-cymene(BINAP)]Cl](/img/structure/B12508664.png)
![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)

